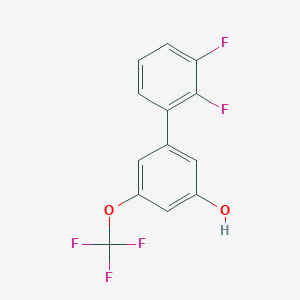
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it an attractive choice for laboratory experiments.
科学研究应用
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in neurotransmission and has been linked to Alzheimer's disease. It has also been studied as a potential treatment for some types of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been studied as a potential therapeutic agent for the treatment of depression and anxiety.
作用机制
The mechanism of action of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol is not fully understood. However, it is believed that it works by blocking the action of acetylcholinesterase, which is an enzyme involved in neurotransmission. By blocking the action of this enzyme, it can inhibit the breakdown of acetylcholine, which is a neurotransmitter involved in memory and learning. Additionally, it is believed to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels. Additionally, it has been shown to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior. Finally, it has been shown to have an effect on the growth of certain cancer cells, which suggests that it may be useful in the treatment of some types of cancer.
实验室实验的优点和局限性
The use of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively easy compound to synthesize, which makes it a convenient choice for experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. On the other hand, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of different doses.
未来方向
There are a variety of potential future directions for research on 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol. One potential direction is to study the effects of different doses of the compound on various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective treatments for various diseases. Finally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer and depression.
合成方法
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol can be synthesized in a two-step process. In the first step, a 3-trifluoromethylphenol is reacted with a 3,4-methylenedioxyphenyl bromide in the presence of a base catalyst. This reaction produces a 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol. In the second step, the 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol is reacted with a strong acid catalyst to produce the desired compound.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-9(4-11(18)6-10)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFFAVFBVWCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














